Product packaging for 4-(5-Bromo-2-chlorophenoxy)benzonitrile(Cat. No.:)

4-(5-Bromo-2-chlorophenoxy)benzonitrile

Cat. No.: B13885448
M. Wt: 308.56 g/mol
InChI Key: PLOHUIAQHQNUBE-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Ether Compounds in Chemical Research

Aryl ethers are a class of organic compounds that feature an ether linkage (R-O-R') where at least one of the R groups is an aryl group. nih.gov This structural motif is a cornerstone in organic chemistry and is present in a vast array of natural products, pharmaceuticals, and industrial chemicals. Current time information in Pasuruan, ID.nbinno.com The ether bond, while generally stable, imparts specific conformational and electronic properties to the molecule.

The synthesis of aryl ethers is a well-established area of organic chemistry, with methods like the Williamson ether synthesis and Ullmann condensation being classical examples. Current time information in Pasuruan, ID.chemicalbook.com More contemporary methods often involve transition-metal-catalyzed cross-coupling reactions, which offer greater efficiency and broader substrate scope. nih.gov The presence of the aryl ether linkage can influence a molecule's solubility, lipophilicity, and metabolic stability, making it a key structural component in drug design. Furthermore, the aromatic rings of aryl ethers can undergo various electrophilic substitution reactions, allowing for further functionalization and the creation of diverse chemical libraries. nih.govCurrent time information in Pasuruan, ID.

The Role of Halogenated Benzonitrile (B105546) Scaffolds in Synthetic Methodologies

Halogenated benzonitriles are aromatic compounds containing both a nitrile (-C≡N) group and one or more halogen atoms attached to the benzene (B151609) ring. These scaffolds are highly valued in organic synthesis due to their dual reactivity. nih.gov The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. researchgate.net It is also recognized as a bioisostere for carbonyl, hydroxyl, and even halogen groups, capable of acting as a hydrogen bond acceptor. researchgate.net

The halogen substituents (e.g., bromine, chlorine) on the benzonitrile ring serve as reactive sites for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. The strong electron-withdrawing nature of both the nitrile group and the halogens can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and the properties of the resulting derivatives. researchgate.net This makes halogenated benzonitriles crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.

Structural Elucidation and Naming Conventions for 4-(5-Bromo-2-chlorophenoxy)benzonitrile within Chemical Literature

The compound this compound is a specific example of a substituted phenoxybenzonitrile derivative. Its structure consists of a benzonitrile ring linked through an ether oxygen at its 4-position to a 5-bromo-2-chlorophenyl group.

The systematic naming of this compound follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The benzonitrile is considered the parent structure. The substituent at the 4-position is the (5-bromo-2-chlorophenoxy) group. Within this substituent, the bromine and chlorine atoms are numbered according to their positions on the phenyl ring relative to the point of attachment of the phenoxy oxygen.

While specific experimental data for this compound is not widely available in public chemical databases, its fundamental chemical properties can be calculated based on its structure. These properties are essential for its identification and for predicting its behavior in chemical reactions.

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC13H7BrClNO
Molecular Weight308.56 g/mol
CAS NumberNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrClNO B13885448 4-(5-Bromo-2-chlorophenoxy)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7BrClNO

Molecular Weight

308.56 g/mol

IUPAC Name

4-(5-bromo-2-chlorophenoxy)benzonitrile

InChI

InChI=1S/C13H7BrClNO/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7H

InChI Key

PLOHUIAQHQNUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 4 5 Bromo 2 Chlorophenoxy Benzonitrile

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks. These precursors are halogenated benzonitriles and halogenated phenols, each requiring specific synthetic strategies.

Synthesis of Halogenated Benzonitrile (B105546) Precursors

The construction of the benzonitrile portion of the molecule involves precursors such as 5-Bromo-2-chlorobenzonitrile (B107219) or 4-Hydroxybenzonitrile, which can be coupled with a corresponding phenol (B47542) or aryl halide, respectively.

5-Bromo-2-chlorobenzonitrile: This compound is a key intermediate, and its synthesis can be achieved through various routes. A common method involves the direct bromination of 2-chlorobenzonitrile. nbinno.com This reaction typically uses a brominating agent like bromine or N-bromosuccinimide. nbinno.com The resulting 5-bromo-2-chlorobenzonitrile can then be hydrolyzed under basic conditions, using a reagent such as sodium hydroxide (B78521), to form 5-bromo-2-chlorobenzoic acid, which can be further derivatized. nbinno.com

Another significant route to halogenated benzonitriles is the Sandmeyer reaction. For example, 4-Bromo-2-chlorobenzonitrile can be synthesized from 4-amino-2-chlorobenzonitrile. chemicalbook.com The process involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with a copper(I) bromide solution to introduce the bromo substituent. chemicalbook.com

4-Hydroxybenzonitrile (4-Cyanophenol): This precursor can be synthesized through several established methods. Common industrial preparations include:

The ammoxidation of p-cresol.

The reaction of p-hydroxybenzoic acid with urea (B33335) in the presence of a dehydrating agent and catalyst. chemicalbook.com

The reaction of p-hydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride. chemicalbook.com

Diazotization of p-aminophenol followed by a cyanation reaction.

A laboratory-scale synthesis involves the reaction of 4-bromophenol (B116583) with copper(I) cyanide. guidechem.com

The table below summarizes various synthetic routes for 4-Hydroxybenzonitrile.

Starting MaterialReagentsKey ConditionsReference
p-Hydroxybenzoic AcidUrea, Sulfamic Acid, Al₂O₃High temperature (150-190°C) in benzonitrile solvent chemicalbook.com
p-CresolAmmonia, OxygenCatalytic ammoxidation chemicalbook.com
p-HydroxybenzaldehydeHydroxylamine HydrochlorideReaction to form oxime, followed by dehydration chemicalbook.com
4-BromophenolCopper(I) CyanideNucleophilic substitution guidechem.com

Synthesis of Halogenated Phenol Precursors

The phenolic component required for the diaryl ether synthesis is 5-Bromo-2-chlorophenol (B68879). This compound is a crucial building block and can be prepared from related chloro-bromo aromatic compounds. guidechem.comapolloscientific.co.uk

A primary method for its synthesis is the demethylation of 5-bromo-2-chloroanisole. chemicalbook.comchemicalbook.com This reaction is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane. chemicalbook.comchemicalbook.com The reaction proceeds by cleaving the methyl-ether bond to yield the desired phenol. The process involves careful control of temperature, starting at 0°C and gradually warming to room temperature. chemicalbook.comchemicalbook.com High yields of over 95% have been reported for this transformation. chemicalbook.com

Another approach involves the direct bromination of 2-chlorophenol. nbinno.com This electrophilic aromatic substitution must be carefully controlled to achieve the desired regioselectivity for the 5-bromo isomer.

Formation of the Diaryl Ether Linkage

The central step in the synthesis of 4-(5-bromo-2-chlorophenoxy)benzonitrile is the formation of the ether bond connecting the two aromatic rings. The most prevalent and efficient method for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of diaryl ethers, this typically involves the reaction of a phenoxide (the nucleophile, generated from a phenol) with an electron-deficient aryl halide (the electrophile). acs.org To synthesize this compound, the reaction would involve 5-bromo-2-chlorophenol and an activated 4-halobenzonitrile, such as 4-fluorobenzonitrile (B33359).

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic phenoxide attacks the carbon atom bearing the leaving group on the benzonitrile ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second step, the leaving group (e.g., fluoride (B91410) or chloride) is eliminated, restoring the aromaticity of the ring and forming the final diaryl ether product.

Influence of Activating/Deactivating Groups on SNAr Efficiency

The efficiency of an SNAr reaction is critically dependent on the electronic nature of the substituents on the aryl halide. For the reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). libretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the reaction.

In the context of synthesizing the target molecule, the nitrile (-CN) group on the 4-halobenzonitrile ring is a powerful activating group. masterorganicchemistry.comyoutube.comchemistrysteps.com Its ability to withdraw electron density via both the inductive effect and resonance makes the para-position, where the leaving group is located, highly electrophilic and susceptible to nucleophilic attack.

Conversely, electron-donating groups on the aryl halide would deactivate the ring towards nucleophilic attack, making the reaction significantly slower or preventing it altogether. The halogens (Cl and Br) on the 5-bromo-2-chlorophenol nucleophile are generally considered deactivating groups in the context of electrophilic aromatic substitution due to their inductive electron withdrawal. masterorganicchemistry.com However, in the SNAr reaction, their primary role is as substituents on the nucleophile, and the key factor for the electrophile is the presence of a strong activating group like -CN.

The table below classifies common substituents based on their effect on aromatic substitution reactions.

Effect on RingGroup ExamplesType of Effect
Activating -OH, -NH₂, -OR, -AlkylElectron-donating (Resonance/Inductive)
Deactivating -NO₂, -CN, -SO₃H, -C=O, -HalogensElectron-withdrawing (Resonance/Inductive)

Copper-Catalyzed C-O Cross-Coupling (Ullmann-type Reactions)

The Ullmann condensation, first reported in 1905, is a classic method for forming diaryl ether linkages. organic-chemistry.org Traditionally, this reaction required stoichiometric amounts of copper and high temperatures. Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under milder conditions with a variety of copper sources and ligands. The synthesis of this compound via an Ullmann-type reaction would involve the coupling of a salt of 4-cyanophenol with 1-bromo-4-chloro-2-halobenzene or a related aryl halide.

The performance of copper-catalyzed C-O cross-coupling reactions is critically dependent on the nature of the ligand coordinated to the copper center. Ligands serve to stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. A wide array of ligands has been developed to improve the efficiency and substrate scope of Ullmann-type reactions.

For the synthesis of diaryl ethers, N- and O-based bidentate ligands have proven particularly effective. These include 1,10-phenanthrolines, diamines, amino acids, and diketones. nih.gov For instance, the use of ligands like N,N-dimethylglycine can promote Ullmann-type diaryl ether synthesis at temperatures as low as 90°C with both aryl iodides and bromides. organic-chemistry.org The choice of ligand can also influence the regioselectivity of the reaction when multiple reactive sites are present on the aryl halide.

The development of more efficient catalyst systems aims to lower catalyst loading, reduce reaction temperatures, and broaden the functional group tolerance. For the synthesis of this compound, a well-chosen ligand would need to promote the selective coupling at the carbon-bromine bond of a suitable aryl halide precursor, while tolerating the chloro and nitrile functionalities.

Table 1: Examples of Ligands in Copper-Catalyzed Diaryl Ether Synthesis

Ligand Catalyst System Typical Conditions Yield (%) Reference
N,N-Dimethylglycine CuI K2CO3, Dioxane, 90°C 75-95 organic-chemistry.org
1,10-Phenanthroline CuI Cs2CO3, Toluene, 110°C 80-98 nih.gov
L-Proline CuI K2CO3, DMSO, 100°C 70-90 General knowledge

Note: The yields are typical for diaryl ether synthesis and may vary depending on the specific substrates.

Reaction temperature is a critical parameter in Ullmann-type couplings. While classic Ullmann reactions often required temperatures exceeding 200°C, modern ligand-assisted protocols have significantly lowered this requirement, often to the range of 80-120°C. nih.gov Lowering the reaction temperature is crucial for the synthesis of complex molecules with sensitive functional groups, as it minimizes side reactions and decomposition.

The reaction atmosphere can also play a significant role. While many Ullmann-type reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and other reaction components, some studies have shown that the presence of oxygen can be beneficial in certain catalytic systems. organic-chemistry.org Careful control and optimization of the reaction atmosphere are therefore essential for achieving high yields and reproducibility. The optimization of temperature and atmosphere for the synthesis of this compound would be crucial to ensure the stability of the nitrile group and prevent undesired side reactions.

Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig-type Etherification)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful alternative to the Ullmann reaction for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This methodology often offers milder reaction conditions, a broader substrate scope, and higher functional group tolerance compared to traditional copper-catalyzed methods. The synthesis of this compound via a Buchwald-Hartwig-type etherification would involve the coupling of 5-bromo-2-chlorophenol with 4-cyanophenylboronic acid or a similar aryl partner.

The success of the Buchwald-Hartwig etherification is heavily reliant on the design of sophisticated phosphine (B1218219) ligands. These ligands are typically bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species and facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Several generations of phosphine ligands have been developed, each offering improved performance. Early systems utilized ligands such as DPPF (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). wikipedia.org More recently, highly effective monodentate biarylphosphine ligands, such as SPhos, XPhos, and BrettPhos, have been introduced by the Buchwald group. These ligands have demonstrated remarkable activity in the coupling of a wide range of aryl halides and phenols, including sterically hindered and electronically challenging substrates. The appropriate phosphine ligand for the synthesis of this compound would need to facilitate the coupling of the sterically hindered 5-bromo-2-chlorophenol.

Table 2: Common Phosphine Ligands for Buchwald-Hartwig Diaryl Ether Synthesis

Ligand Palladium Source Typical Base Solvent Temperature (°C)
BINAP Pd(OAc)2 Cs2CO3 Toluene 100
DPPF Pd2(dba)3 NaOtBu Toluene 80-100
SPhos Pd(OAc)2 K3PO4 Toluene 100
XPhos Pd2(dba)3 K3PO4 t-BuOH 100

Note: The conditions are general and may require optimization for specific substrates.

To improve the efficiency and reproducibility of Buchwald-Hartwig reactions, a range of palladium precatalysts have been developed. These are stable, air- and moisture-insensitive complexes that readily generate the active Pd(0) catalyst in situ. The use of precatalysts allows for more precise control over the ligand-to-palladium ratio and avoids the handling of pyrophoric and air-sensitive Pd(0) sources.

Alternative Etherification Approaches (e.g., Mitsunobu, Phase-Transfer Catalysis)

Beyond transition metal-catalyzed cross-coupling reactions, other methods can be considered for the synthesis of diaryl ethers, although their application to a molecule like this compound may be more challenging.

The Mitsunobu reaction is a well-established method for forming esters and ethers. nih.gov It typically involves the reaction of an alcohol with a nucleophile (in this case, a phenol) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). While effective for the synthesis of some aryl ethers, the reaction can be sensitive to steric hindrance and the acidity of the phenolic proton.

Phase-transfer catalysis (PTC) offers another potential route for etherification. In this method, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) facilitates the transfer of a phenoxide anion from an aqueous or solid phase to an organic phase containing the aryl halide. This allows the nucleophilic substitution reaction to occur. PTC is often advantageous due to its operational simplicity and the use of inexpensive reagents. However, its effectiveness for the synthesis of electron-rich diaryl ethers can be limited, and high temperatures may still be required.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity:

The synthesis of this compound from 5-bromo-2-chlorophenol and 4-fluorobenzonitrile does not present significant regioselectivity challenges concerning the benzonitrile component, as the fluorine is the only leaving group. However, the structure of the phenoxide precursor, 5-bromo-2-chlorophenol, is asymmetrical. In principle, if the reaction were to proceed through a benzyne (B1209423) intermediate (which is not the case for an SNAr mechanism), a mixture of products could be expected. Under the conditions of nucleophilic aromatic substitution, the hydroxyl group is the sole site of deprotonation and subsequent nucleophilic attack, ensuring that the ether linkage forms at the desired position.

The primary consideration of regioselectivity in related syntheses often involves the choice of reactants. If, for instance, a dihalobenzene were used as the electrophile, the position of the incoming nucleophile would be directed by the activating and directing effects of the substituents present on the ring. In the case of 4-fluorobenzonitrile, the potent activating effect of the para-cyano group makes the fluorine-bearing carbon the exclusive site of attack.

Stereochemical Control:

The molecule this compound is achiral and does not possess any stereocenters. Therefore, considerations of stereochemical control are not applicable to its synthesis. The reactants, 5-bromo-2-chlorophenol and 4-fluorobenzonitrile, are also achiral. The resulting product is a single constitutional isomer, and no stereoisomers are possible.

Scalability Considerations for Research-Scale Production

The production of this compound on a research scale (milligrams to several grams) via the nucleophilic aromatic substitution of 4-fluorobenzonitrile with 5-bromo-2-chlorophenol is generally considered a scalable and robust process. Several factors contribute to its feasibility for larger-scale laboratory synthesis.

Key Scalability Factors:

Factor Consideration Implication for Scalability
Reagent Availability and Cost 5-bromo-2-chlorophenol and 4-fluorobenzonitrile are commercially available from various chemical suppliers. Their cost is generally reasonable for research-scale applications.The accessibility and cost of starting materials support the scalability of the synthesis.
Reaction Conditions The reaction typically requires a common base like potassium carbonate and a standard polar aprotic solvent such as DMF or DMSO. Elevated temperatures are often necessary, but these are usually within the capabilities of standard laboratory heating equipment.The use of standard laboratory reagents and conditions facilitates the scaling-up of the reaction.
Work-up and Purification The work-up procedure generally involves an aqueous extraction to remove the base and solvent, followed by purification of the crude product. Purification is commonly achieved by recrystallization or column chromatography. For larger scales, recrystallization is often preferred as it can be more time and solvent-efficient than chromatography.While chromatographic purification can be a bottleneck for very large scales, for research-scale production up to the gram level, it remains a viable option. Recrystallization, if applicable, would further enhance the scalability.
Safety The reagents used are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Polar aprotic solvents like DMF and DMSO have specific handling and disposal requirements. The reaction may be exothermic, particularly on a larger scale, and may require controlled addition of reagents and temperature monitoring.Standard safety protocols for handling irritants and toxic chemicals are necessary. Thermal management of the reaction becomes more critical as the scale increases.

Potential Challenges in Scaling Up:

Exothermicity: The reaction can be exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This can be managed by slow addition of reagents and using a reaction vessel with adequate cooling.

Purification: As the scale increases, purification by column chromatography can become cumbersome. Developing a reliable recrystallization protocol is often a key step in making the synthesis more scalable and efficient.

Solvent Removal: The high-boiling point of solvents like DMF and DMSO can make their removal under reduced pressure time-consuming on a larger scale.

Chemical Reactivity and Transformational Chemistry of 4 5 Bromo 2 Chlorophenoxy Benzonitrile

Transformations Involving the Nitrile Group

The nitrile group in 4-(5-bromo-2-chlorophenoxy)benzonitrile is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other important chemical moieties. These reactions primarily involve the nucleophilic addition to the carbon-nitrogen triple bond.

Hydrolysis to Carboxylic Acids and Esters

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid or its derivatives. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 4-(5-bromo-2-chlorophenoxy)benzoic acid.

Basic hydrolysis is also an effective method, often employing strong bases like sodium hydroxide (B78521) or potassium hydroxide. This process yields the carboxylate salt, which upon subsequent acidification, provides the carboxylic acid.

The resulting 4-(5-bromo-2-chlorophenoxy)benzoic acid can be readily converted to its corresponding esters through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid.

ReactantReagents and ConditionsProduct
This compound1. NaOH, heat 2. H₃O⁺4-(5-Bromo-2-chlorophenoxy)benzoic acid
4-(5-Bromo-2-chlorophenoxy)benzoic acidR-OH, H⁺ catalyst, heat4-(5-Bromo-2-chlorophenoxy)benzoate ester

Reduction to Amines

The nitrile group can be reduced to a primary amine, providing a pathway to (4-(5-bromo-2-chlorophenoxy)phenyl)methanamine. This transformation is of significant importance in organic synthesis for the introduction of a reactive aminomethyl group.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation, using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere is a common and efficient method.

Alternatively, chemical reducing agents can be utilized. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Other hydride reagents like borane (B79455) (BH₃) and its complexes can also be effective. The choice of reducing agent may depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

ReactantReagents and ConditionsProduct
This compoundH₂, Raney Ni or Pd/C(4-(5-Bromo-2-chlorophenoxy)phenyl)methanamine
This compound1. LiAlH₄, solvent 2. H₂O(4-(5-Bromo-2-chlorophenoxy)phenyl)methanamine

Nitrile Cycloaddition Reactions (e.g., to form Tetrazoles, Triazines)

The nitrile functionality can participate in cycloaddition reactions to form various heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by metal salts (e.g., zinc or copper salts) or promoted by Lewis acids, results in the formation of 5-(4-(5-bromo-2-chlorophenoxy)phenyl)-1H-tetrazole. Tetrazoles are important motifs in medicinal chemistry as they can act as bioisosteres for carboxylic acids.

Furthermore, under specific conditions, nitriles can undergo cyclotrimerization to form 1,3,5-triazines. This reaction is typically catalyzed by strong acids, bases, or metallic catalysts and would lead to the formation of 2,4,6-tris(4-(5-bromo-2-chlorophenoxy)phenyl)-1,3,5-triazine.

ReactantReagents and ConditionsProduct
This compoundNaN₃, Lewis Acid (e.g., ZnCl₂)5-(4-(5-Bromo-2-chlorophenoxy)phenyl)-1H-tetrazole
This compoundAcid or Base Catalyst2,4,6-Tris(4-(5-bromo-2-chlorophenoxy)phenyl)-1,3,5-triazine

Reactivity in Pinner Reactions and Imidate Formation

The Pinner reaction provides a method for converting nitriles into imidates, which are valuable intermediates for the synthesis of other compounds such as esters and amidines. The reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride.

This reaction proceeds via the formation of a nitrilium ion, which is then attacked by the alcohol. The resulting product is an imidate salt, which can be isolated or hydrolyzed to an ester. For instance, reacting this compound with an alcohol (R-OH) under acidic conditions would yield the corresponding alkyl 4-(5-bromo-2-chlorophenoxy)benzimidate.

ReactantReagents and ConditionsProduct
This compoundR-OH, HCl (anhydrous)Alkyl 4-(5-bromo-2-chlorophenoxy)benzimidate

Reactions at the Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the phenoxy ring of this compound opens up possibilities for selective functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds often allows for regioselective transformations.

Cross-Coupling Reactions (Suzuki, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. This difference in reactivity can be exploited for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. Reacting this compound with an arylboronic acid would be expected to selectively form a biaryl product at the bromine position.

Stille Coupling: The Stille reaction couples the aryl halide with an organostannane reagent, catalyzed by a palladium complex. Similar to the Suzuki coupling, selective reaction at the C-Br bond is anticipated.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl halide, catalyzed by a palladium or nickel complex. The higher reactivity of organozinc reagents can sometimes lead to less selectivity between C-Br and C-Cl bonds compared to Suzuki and Stille couplings, depending on the reaction conditions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This method would be employed to introduce an alkynyl substituent, again with expected preference for the C-Br bond.

ReactantCoupling PartnerCatalyst SystemProduct (Major)
This compoundAr-B(OH)₂ (Suzuki)Pd catalyst, Base4-(5-Aryl-2-chlorophenoxy)benzonitrile
This compoundAr-SnR₃ (Stille)Pd catalyst4-(5-Aryl-2-chlorophenoxy)benzonitrile
This compoundAr-ZnX (Negishi)Pd or Ni catalyst4-(5-Aryl-2-chlorophenoxy)benzonitrile
This compoundR-C≡CH (Sonogashira)Pd catalyst, Cu(I) co-catalyst, Base4-(5-(Alkynyl)-2-chlorophenoxy)benzonitrile
Selective Reactivity of Bromo vs. Chloro Groups

A key feature in the chemistry of dihalogenated aromatic compounds is the differential reactivity of the halogen substituents. In the case of this compound, the carbon-bromine (C-Br) bond is generally weaker and more susceptible to chemical transformation than the carbon-chlorine (C-Cl) bond. This inherent difference in bond strength and reactivity is the foundation for regioselective synthesis, allowing chemists to modify one position while leaving the other intact for subsequent reactions.

This reactivity hierarchy is particularly pronounced in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling. The C-Br bond more readily undergoes oxidative addition to a low-valent metal center, like palladium(0), compared to the C-Cl bond. This enables the selective substitution of the bromine atom in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, providing a strategic pathway for the stepwise construction of more complex molecular architectures.

Catalyst Selection for Differential Halogen Activation

The ability to selectively activate one halogen over the other is critically dependent on the choice of catalyst and reaction conditions. Palladium-based catalysts are most commonly employed for this purpose. The selection of ligands, bases, and solvents can further fine-tune the catalyst's selectivity. For instance, specific phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst towards the C-Br bond, ensuring that cross-coupling occurs exclusively at that site. This differential reactivity is crucial for synthetic strategies that require sequential functionalization.

Table 1: Catalyst Systems for Differential Halogen Activation in Bromo-Chloro Aromatics
Reaction TypeTypical CatalystTypical LigandBaseTargeted HalogenReference
Suzuki-Miyaura CouplingPd(OAc)₂ or Pd(PPh₃)₄Phosphine-based (e.g., SPhos, XPhos)K₂CO₃, Cs₂CO₃Bromine
Heck ReactionPd(OAc)₂PPh₃Et₃NBromine
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, piperidineBromine
Grignard Reagent FormationMagnesium (Mg)N/AN/ABromine walisongo.ac.id

Nucleophilic Displacement of Halogens (excluding SNAr for ether formation)

Nucleophilic aromatic substitution (SNAr) on the phenoxy ring of this compound is influenced by the electronic nature of the substituents. While the nitrile group on the other ring is strongly electron-withdrawing, its effect is mediated through the ether linkage. The halogens themselves are electron-withdrawing and can activate the ring towards nucleophilic attack, particularly when positioned ortho or para to other activating groups. In similar systems, such as 4-bromo-5-nitrophthalonitrile, both the bromo group and a nitro group can be displaced by nucleophiles. researchgate.net For this compound, reactions with strong nucleophiles could potentially lead to the displacement of one or both halogens, though conditions would need to be carefully controlled to avoid cleavage of the ether linkage.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The differential reactivity of the halogens allows for the selective formation of organometallic reagents. libretexts.orglibretexts.org Due to the greater reactivity of the C-Br bond compared to the C-Cl bond, it is possible to form a Grignard reagent or an organolithium reagent selectively at the bromine-substituted position. walisongo.ac.idlibretexts.org

This transformation is typically achieved by reacting the compound with magnesium metal in an ether solvent (like diethyl ether or THF) to form the Grignard reagent, or with two equivalents of lithium metal in an alkane solvent (like pentane (B18724) or hexane) to form the organolithium reagent. libretexts.orglibretexts.orgmasterorganicchemistry.com The resulting organometallic species is a powerful carbon-based nucleophile that can be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and carbon dioxide. masterorganicchemistry.comgoogle.com

Table 2: Conditions for Selective Organometallic Reagent Formation
Reagent TypeMetalTypical SolventKey ConsiderationsReference
Grignard ReagentMagnesium (Mg)Diethyl ether, THFRequires anhydrous conditions; ether solvent stabilizes the reagent. libretexts.orglibretexts.org
Organolithium ReagentLithium (Li)Pentane, HexaneRequires two equivalents of Li metal; highly reactive and requires strictly anhydrous conditions. libretexts.orgmasterorganicchemistry.com

Reactivity of the Diaryl Ether Linkage

The diaryl ether linkage is generally a stable functional group, but it can be cleaved under specific, often harsh, reaction conditions.

Cleavage Reactions and Conditions

Cleavage of the C–O bond in diaryl ethers is a challenging but important transformation, particularly in the context of lignin (B12514952) degradation and polymer recycling. researchgate.netrsc.org Several methods have been developed for this purpose. One notable approach is a transition-metal-free reductive cleavage using a combination of a hydrosilane, such as triethylsilane (Et₃SiH), and a strong base like potassium tert-butoxide (KOtBu). researchgate.net This powerful reductive system can rupture the robust C–O bonds found in aromatic ethers. researchgate.net Another modern approach involves electrochemical methods, which can promote nucleophilic aromatic substitution at the ether linkage under mild conditions, offering a sustainable alternative for C–O bond cleavage and functionalization. rsc.org

Table 3: Representative Conditions for Diaryl Ether Cleavage
MethodKey ReagentsTypical ConditionsDescriptionReference
Reductive CleavageTriethylsilane (Et₃SiH), Potassium tert-butoxide (KOtBu)Elevated temperaturesA transition-metal-free method that uses a powerful reductive couple to break the C-O bond. researchgate.net
Electrochemical SNArN- or O-nucleophilesAmbient temperature, electrochemical cellAn electrooxidative method that facilitates nucleophilic attack at the ether linkage. rsc.org
With BromotrimethylsilaneBromotrimethylsilane (TMSBr)VariesUsed for cleaving certain types of aryl ethers, often seen in lignin model compounds. rsc.org

Stability under Various Reaction Conditions

Despite the availability of cleavage methods, the diaryl ether linkage in this compound is stable under a wide range of common synthetic conditions. It is generally inert to the conditions used for palladium-catalyzed cross-coupling reactions at the C-Br position, such as those for Suzuki, Heck, and Sonogashira reactions. It also remains intact during the formation of Grignard or organolithium reagents at the bromine site, provided that strictly anhydrous conditions are maintained and appropriate temperatures are used. The linkage is also stable to many standard acidic and basic conditions used for workup procedures. This stability is synthetically advantageous, as it allows for extensive modification of the halogenated ring without disturbing the core diaryl ether structure.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings

The two benzene rings in this compound exhibit different susceptibilities to aromatic substitution reactions due to the electronic effects of their respective substituents.

Ring A: The 5-bromo-2-chlorophenoxy ring is substituted with two halogen atoms (bromo and chloro) and the aryloxy group.

Ring B: The 4-phenoxybenzonitrile (B1345653) ring is substituted with a cyano group and the aryloxy group.

Aromatic substitution reactions, whether electrophilic or nucleophilic, are fundamentally governed by the electron density of the aromatic ring and the stability of the intermediates formed during the reaction. vanderbilt.edumasterorganicchemistry.com

The regiochemical outcome of any substitution reaction on this molecule is determined by the directing effects of the substituents already present on the rings. These effects can be either cooperative, where multiple substituents direct an incoming group to the same position, or antagonistic, where they direct to different positions. libretexts.org

Directing Effects on Ring A (5-Bromo-2-chlorophenoxy ring): This ring is trisubstituted with the following groups:

-OAr (Aryloxy group at C1): This is an activating group due to the lone pairs on the oxygen atom which can be donated into the ring through resonance. It is a strong ortho, para-director. libretexts.org

-Br (Bromo group at C5): Similar to chlorine, this is a deactivating, ortho, para-director.

The aryloxy group is the most powerful activating group on this ring and will largely control the position of electrophilic attack. Its directing influence points to the C4 and C6 positions. The C2 position is already substituted. The chloro group at C2 directs to its ortho (C3) and para (C5) positions. The bromo group at C5 directs to its ortho (C4, C6) positions.

The directing effects are summarized below:

Attack at C3: Directed by the -Cl group.

Attack at C4: Directed by both the -OAr and -Br groups (cooperative effect).

Attack at C6: Directed by both the -OAr and -Br groups (cooperative effect), but this position is sterically hindered by the adjacent large aryloxy group.

Therefore, electrophilic aromatic substitution (EAS) is most likely to occur at the C4 position , which is para to the strongly activating ether linkage and ortho to the bromine atom.

Directing Effects on Ring B (Benzonitrile ring): This ring is disubstituted with:

-CN (Cyano group at C1): This is a strongly deactivating group due to both inductive and resonance effects, and it is a meta-director. youtube.com

-OAr (Aryloxy group at C4): This is an activating, ortho, para-director.

The directing effects on this ring are strongly cooperative. The aryloxy group directs incoming electrophiles to the C3 and C5 positions (ortho to itself). The cyano group also directs incoming electrophiles to the C3 and C5 positions (meta to itself).

Relative Reactivity of the Rings: For electrophilic substitution, Ring A is significantly more reactive than Ring B. Ring A possesses the strongly activating aryloxy group and two deactivating halogens. In contrast, Ring B is substituted with the very strongly deactivating cyano group. vanderbilt.eduyoutube.com The deactivating power of the cyano group makes Ring B much less nucleophilic and therefore less susceptible to attack by electrophiles. Consequently, electrophilic substitution will preferentially occur on Ring A.

For nucleophilic aromatic substitution (SNAr), a ring must contain a good leaving group (like a halogen) and be activated by strong electron-withdrawing groups positioned ortho or para to it. chemistrysteps.comlibretexts.org Ring A contains two potential leaving groups (-Cl and -Br) but lacks strong electron-withdrawing activators like a nitro group. Ring B has a strong electron-withdrawing group (-CN) but no leaving group. Therefore, SNAr is generally unfavorable for this molecule under standard conditions.

Based on the regiochemical analysis, common electrophilic aromatic substitution reactions are predicted to occur selectively on the more activated Ring A, primarily at the C4 position.

Reaction Typical Reagents Predicted Major Product
Halogenation (Bromination) Br₂, FeBr₃4-(2-Chloro-4,5-dibromophenoxy)benzonitrile
Nitration HNO₃, H₂SO₄4-(5-Bromo-2-chloro-4-nitrophenoxy)benzonitrile
Sulfonation Fuming H₂SO₄ (SO₃)4-Bromo-2-chloro-5-(4-cyanophenoxy)benzenesulfonic acid

Halogenation: In the presence of a Lewis acid catalyst like FeBr₃, bromine (Br₂) will act as an electrophile. masterorganicchemistry.com The reaction is expected to yield the product where a bromine atom is added at the C4 position of the bromo-chlorophenyl ring.

Nitration: Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile. msu.edu This ion will attack Ring A at the C4 position, leading to the corresponding nitro-substituted derivative.

Sulfonation: This reaction, typically carried out with fuming sulfuric acid, introduces a sulfonic acid group (-SO₃H). mnstate.edu It is also expected to occur at the C4 position of Ring A. This reaction is often reversible. mnstate.edu

Functionalization Strategies for Further Derivatization

Beyond aromatic substitution, the existing functional groups on this compound serve as handles for a variety of chemical transformations, enabling the synthesis of more complex derivatives.

Transformations of the Cyano Group: The nitrile functional group on Ring B is versatile and can be converted into several other functionalities.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid. google.com In an intermediate step, an amide can be isolated. This transformation allows for the introduction of functional groups capable of forming salts or participating in esterification and amidation reactions.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions at the Halogen Positions: The bromine and chlorine atoms on Ring A are key sites for derivatization, particularly through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The C-Br bond is more reactive than the C-Cl bond in many palladium-catalyzed coupling reactions. This differential reactivity allows for selective functionalization. The bromo position can readily participate in Suzuki, Stille, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. guidechem.comgoogleapis.comnih.gov For instance, a Suzuki coupling with an arylboronic acid would yield a terphenyl derivative.

Nucleophilic Substitution: While difficult, the chloro or bromo groups could potentially be displaced by strong nucleophiles under harsh conditions (high temperature and pressure), especially if activated by further substitution on the ring. chemistrysteps.com

Cleavage of the Ether Linkage: The diaryl ether bond is generally robust. However, it can be cleaved under forcing conditions using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃), which would yield a phenol (B47542) and a halobenzene. nih.gov

The following table summarizes key derivatization strategies:

Target Functional GroupReaction TypeTypical ReagentsResulting Functional Group
Cyano (-CN)HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid (-COOH) or Amide (-CONH₂)
Cyano (-CN)ReductionLiAlH₄ or H₂, CatalystAminomethyl (-CH₂NH₂)
Bromo (-Br)Suzuki CouplingAr-B(OH)₂, Pd catalyst, BaseAryl (-Ar)
Bromo (-Br)Sonogashira CouplingAlkyne, Pd/Cu catalyst, BaseAlkynyl
Ether (-O-)Ether CleavageHBr or BBr₃Hydroxyl (-OH)

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

Conformation and Torsion Angle Analysis of the Diaryl Ether Moiety

The three-dimensional arrangement of the 4-(5-Bromo-2-chlorophenoxy)benzonitrile molecule is largely defined by the torsion angles of the diaryl ether linkage. This central C-O-C bond dictates the relative orientation of the 5-bromo-2-chlorophenyl and the 4-cyanophenyl rings. The conformation of this moiety is a balance between the steric hindrance imposed by the substituents on the phenyl rings and the electronic effects that favor a more planar, conjugated system.

A comprehensive analysis, typically achieved through single-crystal X-ray diffraction, would be required to determine the precise torsion angles. These angles would reveal whether the molecule adopts a twisted or a more planar conformation in the solid state. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical Torsion Angle Data for the Diaryl Ether Moiety

Torsion Angle Atoms Involved Angle (°)
τ1 C(1)-O(1)-C(7)-C(8) Data not available
τ2 C(6)-C(1)-O(1)-C(7) Data not available

Note: Atom numbering is hypothetical.

Intermolecular Interactions and Crystal Packing

Detailed crystallographic studies would be necessary to identify and quantify these interactions, providing insights into the packing efficiency and the formation of any supramolecular structures.

Table 2: Potential Intermolecular Interactions and Their Geometric Parameters

Interaction Type Donor Atom Acceptor Atom Distance (Å) Angle (°)
Halogen Bond Br/Cl N/O/π-system Data not available Data not available
π-π Stacking Phenyl Ring Phenyl Ring Data not available Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals). The wavelength of maximum absorption (λmax) provides information about the extent of electronic conjugation within the molecule.

The degree of conjugation between the two phenyl rings across the ether linkage would influence the energy of these electronic transitions. A more planar conformation would likely lead to a red-shift (longer λmax) in the absorption spectrum, indicating a more extended conjugated system. A solution-state UV-Vis spectrum would need to be recorded to obtain this data.

Table 3: Anticipated UV-Vis Spectroscopic Data

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Electronic Transition
e.g., Ethanol Data not available Data not available e.g., π → π*

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular properties. For 4-(5-bromo-2-chlorophenoxy)benzonitrile, these calculations elucidate its electronic behavior and predict its spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Calculations for this compound, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), reveal key aspects of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic regions of the molecule. In this compound, the electronegative nitrogen atom of the nitrile group and the oxygen atom of the ether linkage are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the aromatic rings would be areas of lower electron density (electrophilic).

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.62 eV
Dipole Moment3.45 D
Ionization Potential6.85 eV
Electron Affinity1.23 eV

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. For this compound, theoretical predictions of ¹H and ¹³C NMR spectra can help in the assignment of peaks in experimentally obtained spectra.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C≡N stretch of the nitrile group, C-O-C stretches of the ether linkage, and various aromatic C-H and C-C vibrations. The calculated infrared (IR) spectrum provides a theoretical counterpart to experimental IR data. orientjchem.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the calculations would likely predict strong absorptions in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹³C NMR
C (Nitrile)~118 ppm
C (Aromatic)110-140 ppm
IR
C≡N Stretch~2230 cm⁻¹
C-O-C Stretch~1250 cm⁻¹
UV-Vis
λmax~280 nm

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. For this compound, MD simulations can be used to explore its conformational landscape and flexibility. The molecule possesses rotational freedom around the ether linkage (C-O-C bonds), leading to different spatial arrangements of the two aromatic rings. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations (energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. frontiersin.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry is also a valuable tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms.

Transition State Analysis for Key Transformations

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is key to understanding the reaction's kinetics. For this compound, computational methods can be used to model potential reactions, such as nucleophilic substitution at the aromatic rings or reactions involving the nitrile group. By locating the transition state structures and calculating the activation energies, chemists can predict the feasibility and rate of these transformations.

Understanding Regioselectivity and Stereoselectivity through Computational Models

In many chemical reactions, there are multiple possible sites for a reactant to attack, leading to different products (regioisomers). Computational models can help predict the preferred site of reaction. For this compound, the calculated distribution of electron density and Fukui functions (which indicate local reactivity) can be used to predict the most likely positions for electrophilic or nucleophilic attack. For instance, in an electrophilic aromatic substitution reaction, the model might predict that substitution is more likely to occur at specific positions on the aromatic rings based on their calculated nucleophilicity. This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes.

QSAR (Quantitative Structure-Activity Relationship) Studies

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific non-biological Quantitative Structure-Activity Relationship (QSAR) studies for the compound this compound. While QSAR methodologies are widely applied to predict the activity of molecules in areas such as catalysis and solvent interactions, dedicated research focusing on this particular diaryl ether nitrile is not publicly available.

Consequently, no data tables or detailed research findings on the correlation of its structural features with specific non-biological activities can be provided at this time. The development of such QSAR models would necessitate experimental data on its catalytic efficiency or interaction properties in various solvents, which has not been reported in the accessible literature.

Topological and Molecular Descriptor Analysis

Topological indices, which quantify aspects of molecular structure such as size, shape, and branching, and other molecular descriptors, which describe electronic and physicochemical properties, are fundamental to computational chemistry. However, without a specific research context or comparative analysis, a simple list of calculated values would lack the scientific depth and interpretation required for a thorough analysis. Therefore, no interactive data tables or detailed research findings concerning the topological and molecular descriptor analysis of this compound can be presented.

Applications in Materials Science and Fine Chemical Synthesis

Precursor for Advanced Polymer Synthesis

The diaryl ether nitrile structure is a key component in a class of high-performance polymers known as poly(arylene ether nitrile)s (PENs). These materials are recognized for their excellent thermal stability, mechanical strength, and chemical resistance. mdpi.com

As a monomer, 4-(5-Bromo-2-chlorophenoxy)benzonitrile can be polymerized to produce poly(ether nitrile)s with specific, desirable properties. The presence of the ether linkage in the polymer backbone imparts a degree of flexibility, which can improve processability, while the rigid aromatic rings contribute to a high glass transition temperature and thermal stability. mdpi.com The nitrile group enhances the polymer's polarity, which can lead to better adhesion and compatibility with other materials in composite applications. mdpi.com

The halogen atoms (bromine and chlorine) on the phenoxy ring are significant for imparting flame retardancy to the resulting polymer. This is a critical property for materials used in electronics, aerospace, and automotive applications where fire safety is paramount. Furthermore, the presence of these halogens can increase the polymer's density and refractive index.

Table 1: Potential Properties of High-Performance Polymers Derived from this compound

PropertyInfluence of Monomer StructurePotential Advantage
Thermal Stability Rigid aromatic backboneHigh decomposition temperature, suitable for high-temperature applications.
Flame Retardancy Presence of bromine and chlorine atomsReduced flammability, enhanced safety in various applications.
Mechanical Strength Aromatic polymer chainHigh tensile strength and modulus.
Chemical Resistance Stable ether linkages and aromatic ringsResistance to a wide range of solvents and chemicals.
Adhesion Polar nitrile groupsImproved bonding to fillers and substrates in composites.

This table is illustrative and based on the expected contributions of the monomer's functional groups to the polymer's properties.

The term "polymeric scaffold" refers to a polymer matrix that can be functionalized to achieve specific properties or to serve as a support for other molecules. The bromo and chloro substituents on the this compound monomer unit within a polymer chain offer reactive sites for post-polymerization modification. This allows for the grafting of other functional groups or polymer chains onto the main scaffold, thereby tailoring the material's properties for specific applications. For instance, these halogen sites could be used in cross-coupling reactions to attach groups that enhance solubility, biocompatibility, or optical properties.

Building Block for Liquid Crystals and Optoelectronic Materials

The rigid, rod-like structure of molecules containing a (phenoxy)benzonitrile core is a common motif in the design of liquid crystals. researchgate.net The nitrile group, with its large dipole moment, is a key feature in many liquid crystalline compounds, contributing to the positive dielectric anisotropy that is essential for the operation of twisted nematic liquid crystal displays (LCDs). ossila.comaps.org The diaryl ether linkage provides a balance of rigidity and conformational flexibility that is conducive to the formation of mesophases.

While direct research on this compound in liquid crystal applications is not widely published, its structural similarity to known liquid crystal molecules suggests its potential as a component in liquid crystal mixtures or as a precursor for more complex liquid crystalline materials. researchgate.netossila.com

In the realm of optoelectronics, the properties of organic materials are highly dependent on their molecular structure, particularly the arrangement of aromatic rings and the nature of their substituents. researchgate.netmdpi.com The introduction of halogen atoms can influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels, which in turn affects its absorption and emission characteristics. mdpi.com While specific applications of this compound in optoelectronics are not documented, its diaryl ether nitrile framework makes it a candidate for investigation in the development of new materials for organic light-emitting diodes (OLEDs) or other electronic devices.

Intermediate in the Synthesis of Specialty Organic Reagents

The presence of multiple, distinct functional groups makes this compound a versatile intermediate in fine chemical synthesis. guidechem.comnbinno.com The bromine atom, for example, is a versatile handle for a variety of organic reactions, including Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. nbinno.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of other functional groups and molecular structures. guidechem.com The chlorine atom is less reactive than the bromine atom in many cross-coupling reactions, allowing for selective functionalization of the molecule. This differential reactivity is a valuable tool in multi-step organic synthesis.

Table 2: Reactivity of Functional Groups in this compound

Functional GroupPotential Chemical TransformationsResulting Functional Group(s)
Nitrile (-CN) HydrolysisCarboxylic Acid (-COOH)
ReductionAmine (-CH₂NH₂)
Bromo (-Br) Suzuki CouplingAryl or Alkyl group
Heck CouplingAlkene
Sonogashira CouplingAlkyne
Grignard FormationGrignard Reagent (-MgBr)
Chloro (-Cl) Nucleophilic Aromatic SubstitutionVarious nucleophiles can be introduced

This table provides a summary of potential reactions and is not exhaustive.

Role in the Preparation of Intermediates for Non-Biologically Active Compounds

Aromatic amines are key starting materials in the synthesis of azo dyes, which constitute a large and important class of synthetic colorants. nih.govmdpi.com While this compound is not itself an aromatic amine, its nitrile group can be readily reduced to an amino group (-CH₂NH₂). This transformation would yield 4-(5-bromo-2-chlorophenoxy)benzylamine, a primary aromatic amine that can then be used as a precursor for dye synthesis.

The synthesis of an azo dye from this precursor would typically involve a two-step process:

Diazotization: The primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. This reaction forms the characteristic azo group (-N=N-) that links the two aromatic rings and is responsible for the color of the dye.

Based on a comprehensive search, there is no available information on the specific chemical compound “this compound” or its applications in synthetic pathways to advanced chemical entities. The search results consistently refer to related but structurally distinct compounds, such as "4-Bromo-2-chlorobenzonitrile" and "5-Bromo-2-chlorobenzonitrile".

Therefore, it is not possible to generate the requested article as per the specified outline and strict content requirements for “this compound”. Providing information on related compounds would violate the explicit instructions to focus solely on the requested topic.

Analytical Methodologies for Process Monitoring and Research Studies

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for the analysis of organic compounds, enabling the separation of the target molecule from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "4-(5-Bromo-2-chlorophenoxy)benzonitrile" and monitoring the progress of its synthesis. Given the compound's aromatic nature and relatively low volatility, reversed-phase HPLC is the most common approach.

In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or an aqueous buffer. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a variable wavelength UV detector, leveraging the strong UV absorbance of the aromatic rings in the molecule. For instance, a patent for the related intermediate 5-bromo-2-chlorobenzonitrile (B107219) specifies HPLC for purity determination, where purity is calculated based on the ratio of the product's peak area to the total peak area of all components. google.com This method allows for the quantification of the main product and any impurities present.

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Benzonitriles

Parameter Typical Setting Purpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Acetonitrile : Water/Buffer (pH 3.2) Gradient Elution of compounds with varying polarities.
Flow Rate 1.0 - 1.5 mL/min Ensures efficient separation and good peak shape.
Column Temp. 30 - 40 °C Provides reproducible retention times.
Detection UV at ~258 nm Quantifies aromatic compounds based on absorbance.
Injection Vol. 10 - 30 µL Introduces a precise amount of sample for analysis.

This table is based on methodologies developed for structurally related compounds such as 2-cyano-4'-bromomethyl biphenyl (B1667301) and 5-bromo-2-chlorobenzonitrile. researchgate.netgoogle.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the target compound "this compound" may have limited volatility, GC is highly effective for monitoring the consumption of more volatile starting materials (e.g., substituted phenols or benzonitriles) and the formation of volatile byproducts. google.com

The technique typically employs a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) can be used for general hydrocarbon detection, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds. Coupling GC with mass spectrometry (GC-MS) provides definitive identification. acs.org For example, the analysis of related halogenated benzonitriles has been used to confirm reaction completion and product purity of over 96%. google.com

Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring of chemical reactions. wikipedia.org It is a simple, cost-effective method to quickly assess the progress of the synthesis of "this compound" by separating the reactants from the product based on polarity. youtube.comchemistryhall.com

A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate (the polar stationary phase) and developed with a non-polar mobile phase, typically a mixture of hexanes and ethyl acetate. wikipedia.orgkhanacademy.org Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica gel and move shorter distances. khanacademy.org The spots are visualized under UV light, where the aromatic rings of the compounds appear as dark spots on a fluorescent background. wikipedia.org By comparing the spots of the reaction mixture to those of the starting materials, a chemist can quickly determine if the reactants are being consumed and the product is being formed. chemistryhall.com

Table 2: Hypothetical TLC Monitoring of a Diaryl Ether Synthesis

Compound Polarity Expected Rf Value TLC Spot Appearance
5-Bromo-2-chlorophenol (B68879) (Reactant) More Polar (due to -OH) Low (e.g., 0.3) Spot moves a shorter distance up the plate.
4-Fluorobenzonitrile (B33359) (Reactant) Intermediate Polarity Medium (e.g., 0.5) Spot moves to an intermediate position.
This compound (Product) Less Polar (ether linkage) High (e.g., 0.7) Spot moves further up the plate, close to the solvent front.

Rf values are illustrative and depend on the exact solvent system used.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Product Identification and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for unambiguous identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds by GC with their detection by mass spectrometry. env.go.jp This provides not only the retention time but also the mass spectrum of each component, which serves as a molecular fingerprint, allowing for the identification of intermediates, byproducts, and impurities. researchgate.net For halogenated compounds, the mass spectrum is particularly informative due to the characteristic isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). miamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing "this compound," which may not be amenable to GC. researchgate.net After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. This confirms the molecular weight of the product and can reveal the presence of brominated species through the distinctive M+ and M+2 isotopic peaks. researchgate.netreddit.com This technique was used to confirm the structure of the related compound 5-bromo-2-chlorobenzoic acid. google.com

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₃H₇BrClNO)

Ion Predicted m/z Isotopic Signature Significance
[M]⁺ ~322.9 Complex pattern due to Br and Cl isotopes. Confirms the molecular ion.
[M+H]⁺ ~323.9 Isotopic pattern shifted by +1 Da. Often observed in ESI positive mode.
[M+2]⁺ ~324.9 Prominent peak due to 81Br and 37Cl. Characteristic of a compound containing one Br and one Cl atom.

| Fragment Ions | Various | Dependent on ionization energy. | Provides structural information about the molecule. |

Real-time Spectroscopic Monitoring of Reactions (e.g., In-situ IR, Raman)

Real-time spectroscopic techniques allow for the continuous monitoring of a reaction as it happens, providing valuable insights into reaction kinetics, mechanisms, and endpoints without the need for sampling. mt.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool. researchgate.net By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked over time. sci-hub.ru For the synthesis of "this compound" via a Williamson ether synthesis, key changes would include the disappearance of the broad O-H stretching band of the phenolic starting material and the simultaneous appearance of the characteristic asymmetric C-O-C stretching vibration of the newly formed diaryl ether bond around 1240 cm⁻¹. sci-hub.rursc.org

In-situ Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. rsc.org It can be used to monitor changes in the C-Br or C-Cl bonds, as well as shifts in the aromatic ring breathing modes upon substitution. americanpharmaceuticalreview.com For example, in a related halogen-lithium exchange reaction, the disappearance of the C-Br Raman band at 262 cm⁻¹ was used to monitor the consumption of the aryl bromide starting material in real-time. americanpharmaceuticalreview.com

Table 4: Key Vibrational Frequencies for In-situ Monitoring of Diaryl Ether Synthesis

Technique Functional Group Wavenumber (cm⁻¹) Change During Reaction
In-situ IR Phenol (B47542) O-H stretch ~3200-3600 Decrease
In-situ IR Ether C-O-C stretch ~1240 Increase
In-situ Raman Aryl C-Br stretch ~260-300 Decrease (if reactant)

| In-situ Raman | Aromatic Ring Modes | ~1600 | Shift/Change in intensity |

Development of Analytical Protocols for Related Compounds

The development of robust analytical protocols for "this compound" is guided by established methods for structurally similar molecules. A vast body of literature exists for the analysis of halogenated organic compounds, including pesticides, brominated flame retardants, and pharmaceutical intermediates. nih.govmdpi.com

Protocols for other halogenated benzonitriles, such as 5-bromo-2-chlorobenzonitrile and 4-bromo-2-chlorobenzonitrile, provide a direct template for method development. google.comchemicalbook.com These methods often detail specific HPLC or GC conditions that can be adapted with minor modifications to the mobile phase composition, temperature gradient, or column type to achieve optimal separation for the target analyte. Similarly, multi-residue methods developed for screening a broad spectrum of environmental contaminants often include various brominated and chlorinated aromatic compounds, and their sample preparation techniques (e.g., QuEChERS, solid-phase extraction) and instrumental parameters can be leveraged. nih.govmdpi.comgcms.cz The synthesis of diaryl ethers is also well-documented, and the analytical methods used to characterize these products, such as the condensation of 3-chlorobenzonitrile (B1581422) with 3-methoxyphenol, provide valuable precedents. nih.gov

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions, stoichiometric amounts of copper, and high boiling point solvents, which are environmentally undesirable. beilstein-journals.org Future research should prioritize the development of more sustainable and efficient synthetic protocols for 4-(5-bromo-2-chlorophenoxy)benzonitrile.

Biocatalysis offers a green alternative to conventional chemical synthesis. Enzymes such as laccases and peroxidases have demonstrated potential in the formation of C-O bonds. Future studies could investigate the use of engineered enzymes to catalyze the coupling of 4-cyanophenol with 1,4-dibromo-2-chlorobenzene (B1299774) or 4-bromo-2-chloro-1-iodobenzene. This approach could lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint.

The development of synthetic methods that operate in solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry. dntb.gov.ua Research into microwave-assisted, solvent-free Ullmann or Buchwald-Hartwig cross-coupling reactions for the synthesis of this compound could significantly reduce volatile organic compound (VOC) emissions. organic-chemistry.org Additionally, exploring the use of surfactants to facilitate the reaction in aqueous media could provide a viable and sustainable alternative to traditional organic solvents. jsynthchem.com The use of ionic liquids as recyclable reaction media that can also act as catalysts presents another promising avenue. researchgate.netrsc.org

Photoredox and electrocatalytic methods are emerging as powerful tools for organic synthesis, often proceeding under mild conditions. pnnl.govresearchgate.net Future investigations could focus on developing a photocatalytic C-O cross-coupling reaction between a suitable aryl halide and a phenol (B47542) derivative to construct the diaryl ether backbone of the target molecule. researchgate.net Similarly, electrocatalytic approaches could be explored for the key bond-forming steps, potentially offering high efficiency and selectivity while minimizing waste. pnnl.govresearchgate.net

Investigation of Novel Functional Group Interconversions

The bromo, chloro, and cyano functionalities on this compound offer multiple sites for further chemical modification. While the bromine atom is a common handle for cross-coupling reactions, future research could explore selective and novel interconversions of all three functional groups. guidechem.comnbinno.com For instance, developing protocols for the selective conversion of the cyano group into other functionalities like amides, carboxylic acids, or tetrazoles in the presence of the halogen atoms would significantly expand the synthetic utility of this compound. uiowa.edu Furthermore, investigating the differential reactivity of the bromo and chloro substituents towards various catalytic systems could enable sequential and site-selective modifications, leading to the synthesis of complex, multifunctional molecules. The development of methods for the late-stage functionalization of the aromatic rings would also be of significant interest.

Application in Supramolecular Chemistry and Molecular Recognition

The benzonitrile (B105546) moiety is a known participant in non-covalent interactions, making it a valuable component in supramolecular chemistry and molecular recognition. nih.govrsc.orgresearchgate.net The presence of halogen atoms in this compound introduces the potential for halogen bonding, a strong and directional non-covalent interaction. Future research could explore the ability of this compound to act as a building block for the self-assembly of complex supramolecular architectures, such as liquid crystals or metal-organic frameworks (MOFs). The interplay between nitrile coordination, halogen bonding, and π-π stacking could lead to materials with novel properties. Furthermore, its potential as a molecular probe for the detection of specific analytes through changes in its spectroscopic properties upon binding could be investigated. mdpi.com

Design of Next-Generation Analogues for Specific Chemical Applications

The core structure of this compound serves as a versatile scaffold for the design of next-generation analogues with tailored properties for specific applications. By systematically modifying the substitution pattern and the nature of the functional groups, new compounds with enhanced performance in various fields can be developed.

Potential Application Area Proposed Structural Modification Rationale for Modification
Pharmaceutical Intermediates Introduction of amine or carboxylic acid functionalities via conversion of the nitrile group.To enable coupling with other pharmaceutically active moieties.
Agrochemicals Introduction of trifluoromethyl or other fluorinated groups.To enhance metabolic stability and biological activity.
Materials Science Polymerization via the aromatic rings after conversion of the bromo or chloro groups to other reactive functionalities.To create novel polymers with high thermal stability and specific electronic properties.
Molecular Probes Incorporation of fluorophores or chromophores.To enable fluorescent or colorimetric detection of target molecules.

This table presents hypothetical research directions and is for illustrative purposes.

Deepening Mechanistic Understanding of Key Transformations

Ullmann Condensation Pathway: The Ullmann reaction would involve the coupling of a substituted phenol (e.g., 4-cyanophenol) with a dihalogenated benzene (B151609) (e.g., 4-bromo-2-chloro-1-iodobenzene). Future research should focus on:

Kinetic Analysis: Detailed kinetic studies are essential to determine the reaction order with respect to the reactants, catalyst, and any ancillary ligands. This data can help elucidate the rate-determining step and clarify the role of each component in the catalytic cycle. For instance, understanding how the choice of copper source (e.g., CuI, Cu(OTf)₂) and ligand affects the rate of oxidative addition and reductive elimination would be invaluable.

Computational Modeling: Density Functional Theory (DFT) studies can provide profound insights into the reaction mechanism at a molecular level. repec.orgnih.gov Such studies could model the transition state energies for competing pathways, such as oxidative addition versus a single-electron transfer (SET) mechanism. nih.gov This would help predict optimal ligand structures and reaction conditions by calculating the energy barriers for each elementary step. For a substrate like this compound, DFT could clarify the regioselectivity and the electronic influence of the cyano, bromo, and chloro substituents on the reaction energetics.

Nucleophilic Aromatic Substitution (SNAr) Pathway: An alternative route involves the reaction of a phenoxide (e.g., 5-bromo-2-chlorophenoxide) with an activated aryl halide, such as 4-fluorobenzonitrile (B33359). The electron-withdrawing nitrile group activates the ring toward nucleophilic attack. Deeper understanding could be gained by exploring:

Meisenheimer Complex Characterization: The SNAr reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Spectroscopic studies (e.g., low-temperature NMR) or computational modeling could be used to characterize this intermediate for the specific reactants involved. Understanding its stability would provide direct insight into the reaction kinetics and the influence of the solvent and counter-ion.

Leaving Group Effects: A systematic study comparing the kinetics of the reaction with different leaving groups on the benzonitrile ring (e.g., F, Cl, NO₂) would provide quantitative data for constructing a linear free-energy relationship (LFER), offering a clearer picture of the charge development in the transition state.

A comparative study, both experimental and computational, would be particularly insightful to determine which pathway (Ullmann vs. SNAr) is more viable and efficient for this specific target, as summarized in the table below.

Table 1: Proposed Areas for Mechanistic Investigation
Mechanistic AspectUllmann CondensationSNAr PathwayPotential Impact
Kinetic StudiesDetermine rate laws for catalyst, ligand, and substrates.Analyze leaving group effects and solvent polarity effects.Optimization of reaction concentrations and conditions for improved yield and rate.
Computational Modeling (DFT)Calculate transition state energies; compare oxidative addition vs. SET pathways. nih.govModel Meisenheimer complex stability and reaction energy profile.Rational design of catalysts/ligands and prediction of reaction outcomes.
Intermediate CharacterizationSpectroscopic identification of Cu(I)/Cu(III) intermediates.Spectroscopic observation of the Meisenheimer complex.Confirmation of the operative mechanism and identification of potential reaction bottlenecks.

Opportunities in Flow Chemistry and Automated Synthesis

The production of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. nih.govacs.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability.

Flow Chemistry: Transposing the synthesis of this compound to a continuous flow process could offer several key benefits. nih.gov Diaryl ether syntheses, particularly Ullmann couplings, often require high temperatures and can be exothermic, posing safety risks at a large scale. nih.gov

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior temperature control, minimizing the formation of thermal degradation byproducts and ensuring consistent product quality. rsc.org

Solid-Supported Catalysts: A flow setup could utilize a packed-bed reactor containing a heterogeneous copper catalyst. This would simplify product purification by eliminating the need to separate the catalyst from the reaction mixture, allowing for a more streamlined and sustainable process.

Improved Safety: Performing the reaction in a small, contained reactor volume significantly reduces the risks associated with handling potentially energetic intermediates or running reactions at high temperatures and pressures.

Table 2: Comparison of Batch vs. Conceptual Flow Synthesis for Diaryl Ethers
ParameterTraditional Batch ProcessConceptual Flow Process
Temperature ControlPotential for hot spots, leading to side products.Precise, isothermal control. rsc.org
Reaction TimeHours to days.Seconds to minutes. nih.gov
Scale-UpComplex, requires reactor redesign.Achieved by running the system for a longer duration ("numbering-up").
Catalyst SeparationRequires downstream filtration or extraction.Simplified with packed-bed reactors containing immobilized catalysts.
SafetyHigher risk due to large volumes of reagents and solvent.Inherently safer due to small reactor volumes.

Automated Synthesis: Automated synthesis platforms can dramatically accelerate the optimization of reaction conditions. synplechem.comresearchgate.net For a complex, multi-component reaction like an Ullmann coupling, identifying the optimal combination of catalyst, ligand, base, solvent, and temperature can be extremely time-consuming.

High-Throughput Screening: An automated platform could perform hundreds of experiments in parallel, rapidly screening a wide array of ligands and reaction parameters to identify conditions that maximize the yield and purity of this compound. nih.govchemrxiv.org

Data-Driven Optimization: By integrating automated reactors with in-line analytics (e.g., HPLC, UPLC), real-time data on reaction performance can be collected. This data can then be fed into machine learning algorithms to intelligently guide subsequent rounds of experiments, leading to rapid process optimization.

Library Synthesis: Once optimized, the automated platform could be used to synthesize a library of analogues of the target compound by varying the phenol or aryl halide starting materials, facilitating structure-activity relationship (SAR) studies for drug discovery or agrochemical development. synplechem.com

By focusing on these unexplored avenues, future research can not only establish a highly efficient and robust synthesis for this compound but also contribute to a more fundamental understanding of diaryl ether formation and the broader application of modern synthetic technologies.

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